[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone
Description
This compound features a pyrazole core substituted at the 1-position with a 4-(trifluoromethyl)phenyl methanone group and at the 3-position with a 4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy-linked pyridinylamino side chain may contribute to hydrogen bonding and receptor interactions. Such structural motifs are common in kinase inhibitors and anticancer agents .
Propriétés
IUPAC Name |
[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2/c1-31(23-4-2-3-14-29-23)16-17-34-21-11-7-18(8-12-21)22-13-15-32(30-22)24(33)19-5-9-20(10-6-19)25(26,27)28/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQZNUFXAXLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Mode of Action
The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase ABL1. This interaction inhibits the protein’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The affected pathways include the ABL1 signaling pathway . The inhibition of ABL1 disrupts the normal signaling process, affecting various cellular functions such as cell growth and survival.
Pharmacokinetics
It is known that the compound has anonlinear pharmacokinetic profile . This means that the rate of absorption, distribution, metabolism, and excretion can vary depending on the dose and frequency of administration.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are due to the disruption of the ABL1 signaling pathway.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its target, thereby affecting its overall effectiveness.
Activité Biologique
The compound [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone, also known by its CAS number 477713-85-2, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazole moiety and a trifluoromethyl group, which are known to enhance biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H21F3N4O2
- Molecular Weight : 466.45 g/mol
- Structure : The compound features a pyrazole ring connected to a phenyl group substituted with a trifluoromethyl group and an ethoxy group linked to a pyridinyl amino moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Tyrosine Kinases : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting the endocytosis of the epidermal growth factor receptor (EGFR). This is crucial for regulating cellular signaling pathways involved in cell proliferation and survival .
- Neuromuscular Synapse Formation : It facilitates the formation of neuromuscular synapses through the muscle-specific kinase (MUSK), which plays a vital role in synaptic transmission and muscle contraction .
- Autophagy Regulation : The compound positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components, thereby impacting cellular degradation processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study investigated the cytotoxic effects of various derivatives including this compound on cancer cell lines. It was found to exhibit moderate cytotoxicity, with specific IC50 values reported for different concentrations . -
Inhibition Studies :
In vitro studies have demonstrated that this compound can inhibit specific signaling pathways associated with cancer progression. It was particularly effective in modulating pathways involved in receptor down-regulation and actin remodeling, which are critical in cancer metastasis .
Comparaison Avec Des Composés Similaires
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- The target compound’s pyrazole core differentiates it from coumarin-based analogues (e.g., ), which exhibit apoptosis-inducing activity in A549 lung cancer cells via Bax/Bcl-2 modulation .
- Compared to dihydropyrazole derivatives (), the target’s fully aromatic pyrazole may enhance planar stacking interactions in biological targets.
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Key Observations :
- The trifluoromethyl group increases electron-withdrawing effects, stabilizing the methanone carbonyl (IR ~1720 cm⁻¹) .
- Aromatic proton signals in the target compound’s NMR are expected to overlap with pyridinyl and phenyl groups, similar to ’s pyrazolo-pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
